5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrido[2,3-d]pyrimidine core structure have been found to interact with various targets, including G protein-coupled receptors and kinases . The specific targets of “5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would depend on its exact structure and any modifications made to the core structure.
Mode of Action
The compound might bind to its target(s) and modulate their activity. The exact mode of action would depend on the nature of the target and how the compound interacts with it. For example, if the target is an enzyme, the compound might inhibit its activity, whereas if the target is a receptor, the compound might act as an agonist or antagonist .
Biochemical Pathways
The compound’s interaction with its target(s) could affect various biochemical pathways. For instance, if the target is involved in signal transduction, the compound could impact the signaling pathway and thereby influence cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability and pharmacokinetics. Factors such as the compound’s solubility, stability, and metabolic stability could affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target(s) and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not fully explored yet. Related pyrido[2,3-d]pyrimidines have shown antitumor activity They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Related compounds have shown inhibitory activities against acetylcholinesterase (AChE), suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-17-6-3-4-7-18(17)16-30-24(32)21-19(9-10-26-22(21)27(2)25(30)33)28-11-13-29(14-12-28)23(31)20-8-5-15-34-20/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFEEIVPKOCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.